4,5-Diphenyl-1,2,3-thiadiazole
Overview
Description
4,5-Diphenyl-1,2,3-thiadiazole has diverse applications in medicine and agriculture, including acting as a bactericide, fungicide, and antiviral agent . It has been shown to selectively inhibit the CYP450 enzymes CYP2B4 and CYP1A2 at concentrations of up to 100 µM, but not CYP2E1 .
Molecular Structure Analysis
The molecular formula of this compound is C14H10N2S1 . Further details about its molecular structure are not available in the search results.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, 1,3,4-thiadiazole derivatives have been synthesized using various reactions .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 361.2±45.0 °C at 760 mmHg, and a flash point of 161.9±19.1 °C . It has 2 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .Relevant Papers The relevant papers on this compound include studies on its applications in medicine and agriculture , synthesis of related compounds , and physical and chemical properties .
Scientific Research Applications
Corrosion Inhibition
4,5-Diphenyl-1,2,3-thiadiazole derivatives have been investigated for their role in corrosion inhibition. Studies have shown that certain thiadiazole compounds can act as effective corrosion inhibitors for mild steel in acidic environments, such as 1 M HCl solutions. The inhibition properties of these compounds were evaluated using techniques like AC impedance, exploring correlations with quantum chemical parameters and the Density Functional Theory (DFT) (Bentiss et al., 2007).
Anticancer Properties
Thiadiazole derivatives, including this compound, have shown potential as anticancer agents. Research in this area has focused on the synthesis of novel thiadiazole-imidazole derivatives and their evaluation against cancer cell lines, such as liver carcinoma. These studies also explore the structure-activity relationship (SAR) to develop more effective anticancer drugs (Gomha et al., 2016).
Photochemistry and Spectroscopy
This compound has been studied in the field of photochemistry. Investigations into the photochemical behavior of thiadiazoles in solution have utilized techniques like UV-vis and IR transient absorption spectroscopies. These studies have provided insights into the formation of thiirene and thioketene species from 1,2,3-thiadiazoles in the excited state, contributing to the understanding of their unimolecular stability and intermolecular reactions in solution (Burdziński et al., 2013).
Electrocatalytic Properties
Research has also been conducted on the electrochemical properties of thiadiazole derivatives. Studies have explored the electroreduction of compounds like 3,4-diphenyl-1,2,5-thiadiazole 1-oxide and the reactions with proton donors. These studies provide valuable insights into the electrochemical behavior of thiadiazoles, contributing to the understanding of their potential applications in catalysis and material science (Mirífico et al., 1991).
Fluorescent Properties
The synthesis and study of monomers and polymers containing 2,5-diphenyl-1,3,4-thiadiazole have revealed their potential in fluorescent applications. These compounds have shown to exhibit blue or green light emission, withtheir fluorescent emission spectra being a point of interest for applications in optics and materials science. This research contributes to the development of new materials with specific optical properties (Tao et al., 2010).
Synthesis and Reactivity
Studies have also focused on the synthesis and characterization of thiadiazole derivatives. These include the exploration of new synthetic routes and the analysis of their crystal structure, molecular orbital calculations, and reactivity profiles. Understanding the structural and electronic properties of these compounds is crucial for their application in various fields, including pharmaceuticals and materials science (Mirífico et al., 2002).
Antimicrobial Activity
Research has been conducted on the antimicrobial properties of 1,3,4-thiadiazole derivatives. These studies include the synthesis and evaluation of new compounds for their effectiveness against various microbial strains, contributing to the development of new antimicrobial agents (Abd El-Rahman et al., 2009).
Drug Design and Molecular Interaction
Thiadiazole compounds have been explored in the context of drug design, particularly as allosteric modulators of receptors. Their ability to interact with specific molecular targets like adenosine receptors demonstrates their potential in the development of novel therapeutics (van den Nieuwendijk et al., 2004).
Mechanism of Action
Target of Action
The primary targets of 4,5-Diphenyl-1,2,3-thiadiazole are the CYP450 enzymes, specifically CYP2B4 and CYP1A2 . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics .
Mode of Action
This compound interacts with its targets by selectively inhibiting the CYP450 enzymes CYP2B4 and CYP1A2 . This inhibition disrupts the normal metabolic processes carried out by these enzymes, leading to changes in the metabolism of certain substances within the body .
Biochemical Pathways
The inhibition of CYP450 enzymes by this compound affects various biochemical pathways. These enzymes are involved in the metabolism of a wide range of substances, including drugs and toxins . By inhibiting these enzymes, this compound can alter the metabolic pathways of these substances, potentially leading to changes in their effects on the body .
Pharmacokinetics
Due to its mesoionic nature, thiadiazoles are able to cross the cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties may influence the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific substances being metabolized by the inhibited CYP450 enzymes. By inhibiting these enzymes, this compound can alter the metabolic fate of these substances, potentially leading to changes in their biological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its ability to cross cell membranes and interact with its targets . Additionally, factors such as temperature and the presence of other substances can also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
4,5-Diphenyl-1,2,3-thiadiazole plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. Notably, it has been shown to selectively inhibit the cytochrome P450 enzymes CYP2B4 and CYP1A2 at concentrations of up to 100 µM . These interactions are significant because cytochrome P450 enzymes are involved in the metabolism of various endogenous and exogenous compounds. By inhibiting these enzymes, this compound can modulate metabolic pathways and influence the biotransformation of drugs and other substances.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, thiadiazole derivatives, including this compound, have demonstrated anticancer activities by affecting the proliferation and survival of cancer cells . These compounds can induce apoptosis and inhibit cell growth, thereby influencing cellular functions and contributing to their potential as therapeutic agents.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound’s structure allows it to interact with the active sites of enzymes, leading to enzyme inhibition. For example, its inhibition of cytochrome P450 enzymes is attributed to its binding to the heme group of these enzymes, thereby preventing their catalytic activity . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over prolonged periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained enzyme inhibition and alterations in metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and other organ-specific toxicities . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in medical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s inhibition of cytochrome P450 enzymes, such as CYP2B4 and CYP1A2, affects the metabolism of other substrates processed by these enzymes . This interaction can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s lipophilic nature allows it to cross cellular membranes and reach its target sites, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with cytochrome P450 enzymes occurs in the endoplasmic reticulum, where these enzymes are predominantly located. This localization is essential for the compound’s ability to modulate enzyme activity and influence metabolic processes.
Properties
IUPAC Name |
4,5-diphenylthiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c1-3-7-11(8-4-1)13-14(17-16-15-13)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGVWLHVMVQIQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277482 | |
Record name | 4,5-Diphenyl-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671355 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5393-99-7 | |
Record name | 4,2,3-thiadiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2505 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Diphenyl-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary photochemical reactions of 4,5-Diphenyl-1,2,3-thiadiazole?
A1: Upon exposure to UV light (λex = 266 nm), this compound undergoes rapid nitrogen extrusion within picoseconds, leading to the formation of two key intermediates: thiirene and thioketene. [] Interestingly, the phenyl substituents on the thiirene structure contribute to its unexpected stability in solution. Over a longer timescale (milliseconds), these thiirene species engage in intermolecular reactions, primarily dimerization with thioketene complexes, ultimately yielding 1,3-dithiole derivatives. []
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